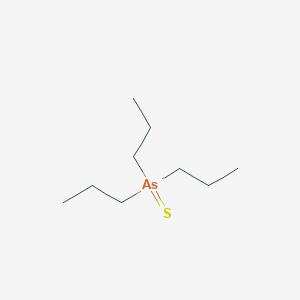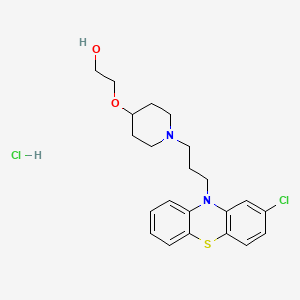
Ethanol, 2-((1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-((1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a phenothiazine core, which is a tricyclic structure, and is often associated with pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-10H-phenothiazine with 3-chloropropylamine to form an intermediate. This intermediate is then reacted with 4-piperidinol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2-((1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Ethanol, 2-((1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: It has pharmacological properties that make it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-((1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride involves its interaction with specific molecular targets. The phenothiazine core is known to interact with neurotransmitter receptors in the brain, modulating their activity. This interaction can influence various signaling pathways, leading to its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Thioridazine: A phenothiazine used in the treatment of schizophrenia.
Uniqueness
Ethanol, 2-((1-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)-, monohydrochloride is unique due to its specific structure, which combines the phenothiazine core with a piperidinyl group. This unique combination imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
40255-59-2 |
|---|---|
Fórmula molecular |
C22H28Cl2N2O2S |
Peso molecular |
455.4 g/mol |
Nombre IUPAC |
2-[1-[3-(2-chlorophenothiazin-10-yl)propyl]piperidin-4-yl]oxyethanol;hydrochloride |
InChI |
InChI=1S/C22H27ClN2O2S.ClH/c23-17-6-7-22-20(16-17)25(19-4-1-2-5-21(19)28-22)11-3-10-24-12-8-18(9-13-24)27-15-14-26;/h1-2,4-7,16,18,26H,3,8-15H2;1H |
Clave InChI |
AICCBHOWLJCRMG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1OCCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


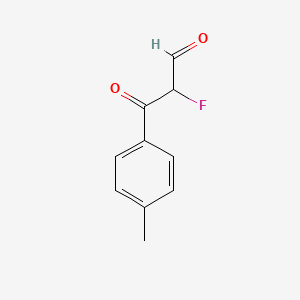
![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)
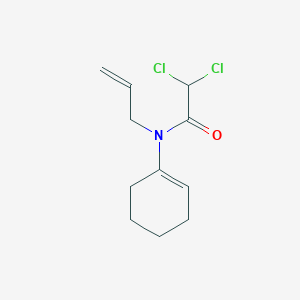
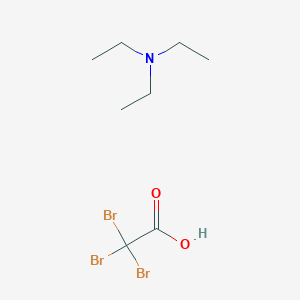
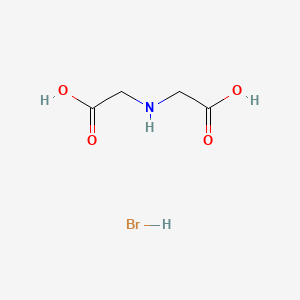
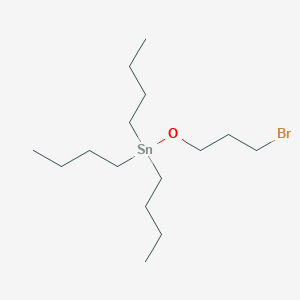
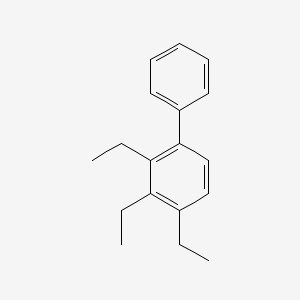
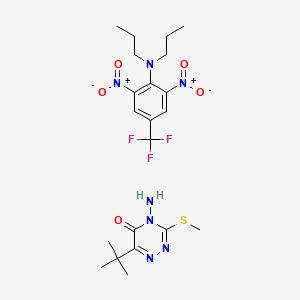
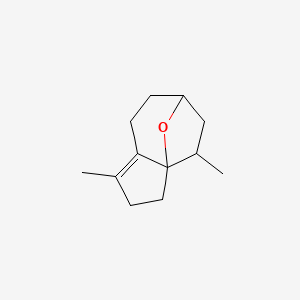
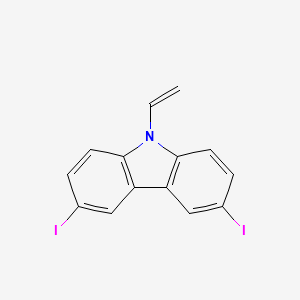
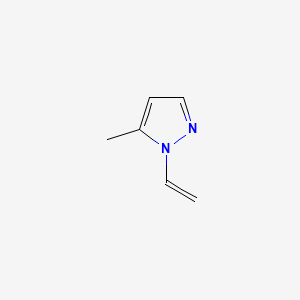
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
